N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline core, a thiophene ring, and a fluorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with a thiophene derivative under acidic conditions to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as suprofen and articaine, which have various pharmacological properties.
Fluorinated Compounds: Fluorinated thiophenes and their analogues, which are used in electronic and optoelectronic applications.
Uniqueness
N-(4-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(thiophen-2-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, a thiophene ring, and a fluorophenyl group. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2S/c1-13-19(22(28)26-15-8-6-14(24)7-9-15)21(18-5-4-10-29-18)20-16(25-13)11-23(2,3)12-17(20)27/h4-10,21,25H,11-12H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNBWAVBGSLSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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